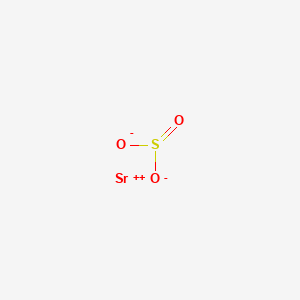
4-Amino-2-phenylbutanoic acid
Descripción general
Descripción
4-Amino-2-phenylbutanoic acid, also known as 2-amino-4-phenylbutanoic acid, is a compound with the molecular formula C10H13NO2 . It has a molecular weight of 179.219 .
Synthesis Analysis
The synthesis of 4-Amino-2-phenylbutanoic acid involves several steps, including the use of Boc-phenylalanine and anhydrous tetrahydrofuran . The reaction also involves the use of triethylamine and ethyl chloroformate . The process also includes the use of diazomethane .Molecular Structure Analysis
The molecular structure of 4-Amino-2-phenylbutanoic acid consists of a phenyl group attached to the second carbon of a four-carbon chain, with an amino group attached to the fourth carbon . The compound also contains a carboxylic acid group .Physical And Chemical Properties Analysis
4-Amino-2-phenylbutanoic acid has a density of 1.2±0.1 g/cm3, a boiling point of 312.1±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 58.4±3.0 kJ/mol and a flash point of 142.5±24.6 °C .Aplicaciones Científicas De Investigación
Precursor for Synthesis of Gamma-Aminobutyric Acid (GABA) Analogs
4-Amino-2-phenylbutanoic acid is frequently studied for its potential to form polymers and as a precursor for the synthesis of gamma-aminobutyric acid (GABA) analogs . GABA is a crucial neurotransmitter in the brain, and its analogs are important in the study of neurotransmission .
Antimicrobial and Antibiofilm Activities
In a study, leucine residues in antimicrobial peptides (AMPs) were replaced with 6-aminohexanoic acid to enhance their cell selectivity . Although 4-Amino-2-phenylbutanoic acid was not directly mentioned, this study suggests that amino acid substitution in AMPs could be a significant strategy for combating resistant bacteria .
Organic Synthesis
4-Amino-2-phenylbutanoic acid is an important raw material and intermediate used in organic synthesis . It can be used to synthesize a variety of complex organic molecules.
Pharmaceuticals
This compound is also used in the pharmaceutical industry . It can be used in the synthesis of drugs, especially those that involve complex organic structures.
Agrochemicals
4-Amino-2-phenylbutanoic acid is used in the agrochemical industry . It can be used in the synthesis of various agrochemicals, including pesticides and fertilizers.
Dyestuff Fields
In the dyestuff industry, 4-Amino-2-phenylbutanoic acid is used as a raw material and intermediate . It can be used in the synthesis of various dyes.
Safety and Hazards
Mecanismo De Acción
Target of Action
4-Amino-2-phenylbutanoic acid, also known as Phenylbutyric acid, is primarily used for the management of chronic urea cycle disorders due to deficiencies in specific enzymes . These disorders are characterized by the body’s inability to remove ammonia from the bloodstream, which can lead to severe neurological problems and death. Phenylbutyric acid acts as an adjunctive therapy, helping to manage these conditions .
Mode of Action
Phenylbutyric acid demonstrates a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone . It is suggested that phenylbutyric acid can act as an ammonia scavenger, chemical chaperone, and histone deacetylase inhibitor . This means it can help to reduce the levels of ammonia in the body, assist in the correct folding of proteins, and regulate gene expression .
Biochemical Pathways
The biochemical pathways affected by 4-Amino-2-phenylbutanoic acid are primarily related to the metabolism of ammonia and the urea cycle . By acting as an ammonia scavenger, phenylbutyric acid helps to reduce the levels of ammonia in the body, thereby alleviating the symptoms of urea cycle disorders .
Pharmacokinetics
Phenibut, a derivative of 4-Amino-2-phenylbutanoic acid, is well-absorbed in the body with a bioavailability of ≥63% for a 250 mg dose . The onset of action has been reported to be 2 to 4 hours orally and 20 to 30 minutes rectally . The peak effects are described as occurring 4 to 6 hours following oral ingestion, and the total duration for the oral route has been reported to be 15 to 24 hours . The compound is minimally metabolized in the liver and is excreted in the urine, with 63% of the dose being excreted unchanged .
Result of Action
The primary result of the action of 4-Amino-2-phenylbutanoic acid is the reduction of ammonia levels in the body, which can help to manage the symptoms of urea cycle disorders . In addition, it has been reported to have anti-inflammatory effects and can act as a chemical chaperone, assisting in the correct folding of proteins .
Propiedades
IUPAC Name |
4-amino-2-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-7-6-9(10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRIOADNXHWOSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
66859-48-1 (hydrochloride) | |
| Record name | alpha-Phenyl-gamma-aminobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013080109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20926915 | |
| Record name | 4-Amino-2-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20926915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-phenylbutanoic acid | |
CAS RN |
13080-10-9 | |
| Record name | alpha-Phenyl-gamma-aminobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013080109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-2-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20926915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



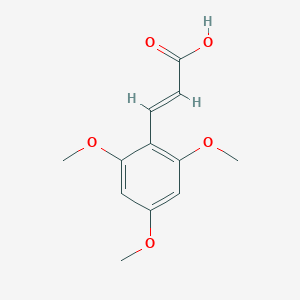
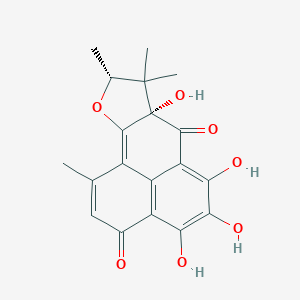
![(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B85197.png)


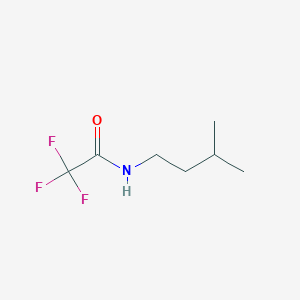

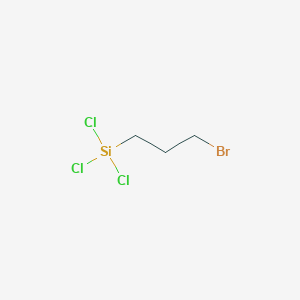
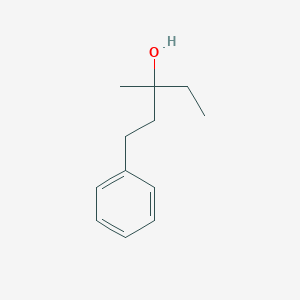
![5-Nitrobenzo[c]isothiazol-3-amine](/img/structure/B85209.png)
